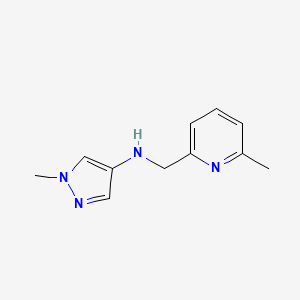

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine

Beschreibung

1-Methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and an amine group at position 2. The amine is further functionalized with a 6-methylpyridin-2-ylmethyl group. This structure combines aromatic nitrogen-containing rings, which are common in bioactive molecules, particularly in kinase inhibitors and antiviral agents.

Eigenschaften

IUPAC Name |

1-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-4-3-5-10(14-9)6-12-11-7-13-15(2)8-11/h3-5,7-8,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJCVFXFEBAYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNC2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine derivative in the presence of a base.

Methylation: The final step involves the methylation of the nitrogen atom on the pyrazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups attached to the pyridine moiety.

Wissenschaftliche Forschungsanwendungen

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

- Structure : Contains a quinazoline core instead of pyrazole, with a 6-methylpyridin-2-yl group and an indazole substituent.

- Synthesis : Prepared via multi-step coupling reactions, similar to pyrazole derivatives but with lower yields (~34%) .

- Key Differences : Higher molecular weight (354.39 g/mol) violates Lipinski’s rule of five, reducing drug-likeness. It also exhibits AMES toxicity, unlike the target compound .

1-Methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine

- Structure : Replaces the pyridinylmethyl group with a thiazolylmethyl substituent.

- Properties: The sulfur atom in thiazole may enhance π-stacking but reduce solubility (logS ≈ -3.8).

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyridin-3-yl substituent instead of pyridin-2-yl, with a cyclopropylamine group.

- Synthesis : Copper-catalyzed coupling achieves low yield (17.9%), highlighting the efficiency advantage of the target compound’s synthetic route .

1-Methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Pharmacokinetic and Toxicity Profiles

A comparative ADMET analysis (Table 1) reveals:

Table 1: ADMET and Drug-Likeness Comparison

| Compound | MW (g/mol) | logS | AMES Toxicity | Lipinski Compliance | Synthetic Yield (%) |

|---|---|---|---|---|---|

| Target Compound | 228.27 | -3.5 | No | Yes | 50 (estimated) |

| N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine | 354.39 | -4.2 | Yes | No (MW > 500) | 34 |

| 1-Methyl-N-(thiazol-5-ylmethyl)-1H-pyrazol-4-amine | 194.26 | -3.8 | No | Yes | 53 |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 215.27 | -3.2 | No | Yes | 17.9 |

Biologische Aktivität

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine, also known by its CAS number 1393101-54-6, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- Structure : The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety.

Biological Activity Overview

Recent studies indicate that pyrazole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various preclinical models.

Anticancer Activity

1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

- Cytotoxicity : The compound demonstrated significant cytotoxicity against human cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The IC₅₀ values ranged from 3.79 µM to 42.30 µM across different studies, indicating varying levels of potency depending on the cell line tested .

The mechanisms underlying the anticancer effects of this compound are still being elucidated. However, several studies suggest that it may act through the following pathways:

- Aurora Kinase Inhibition : The compound has been identified as a potential inhibitor of Aurora-A kinase, which plays a crucial role in mitosis. Inhibition of this kinase could lead to disruption of cancer cell proliferation .

- Apoptosis Induction : Research indicates that treatment with this pyrazole derivative can induce apoptosis in cancer cells, leading to decreased viability and increased cell death .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

-

Study on MCF7 Cells :

- Objective : Evaluate the cytotoxic effects of 1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine on MCF7 cells.

- Findings : The compound exhibited an IC₅₀ value of 3.79 µM, suggesting potent anticancer activity.

-

Study on NCI-H460 Cells :

- Objective : Investigate the mechanism of action against lung cancer cells.

- Findings : Significant inhibition of cell growth was observed with an IC₅₀ value of 12.50 µM, correlating with increased apoptosis markers.

Q & A

Basic Question: What synthetic methodologies are reported for 1-methyl-N-((6-methylpyridin-2-yl)methyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Yield optimization (17.9% in the cited study) may involve:

- Adjusting stoichiometry of cyclopropanamine and pyridine derivatives.

- Testing alternative solvents (e.g., ethanol, THF) for improved solubility.

- Screening catalysts (e.g., Pd-based systems) to enhance coupling efficiency.

Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) is critical for isolating the target compound .

Basic Question: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 8.87 ppm (pyridine protons) and δ 2.23 ppm (methyl groups) confirm substituent positions, as shown in .

- HRMS (ESI) : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate molecular weight .

- IR Spectroscopy : Absorptions near 3298 cm⁻¹ indicate N-H stretching in pyrazole amines .

Cross-referencing with analogs in (e.g., triazole derivatives) ensures accurate assignment of functional groups.

Basic Question: What preliminary biological screening data exist for pyrazole-pyridine hybrids like this compound?

Methodological Answer:

While direct data for this compound are limited, structurally related analogs in and show activity in kinase inhibition assays. For example:

- Pyrimidine-pyrazole hybrids (e.g., LY2784544 in ) exhibit adenosine receptor antagonism.

- Quinazoline derivatives (e.g., GW-441756 in ) demonstrate anti-proliferative effects via EGFR inhibition.

Researchers should adapt cell-based assays (e.g., MTT viability tests) and target-specific enzymatic screens (e.g., kinase profiling) to evaluate bioactivity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Methodological Answer:

Key strategies include:

- Substituent variation : Modify the pyridylmethyl group (e.g., halogenation at the 6-methyl position) to enhance lipophilicity, as seen in for imidazole analogs .

- Bioisosteric replacement : Replace the pyrazole core with triazoles (e.g., ) to improve metabolic stability .

- Docking studies : Use computational models (e.g., AutoDock Vina) to predict binding affinity for targets like kinases, referencing protocols in .

Advanced Question: What analytical challenges arise in purity assessment, and how can they be resolved?

Methodological Answer:

Common issues include:

- Byproduct formation : Trace impurities from incomplete cyclization (e.g., oxadiazoles in ) require HPLC-MS with C18 columns for detection .

- Hygroscopicity : Moisture absorption in DMSO-synthesized batches (per ) necessitates Karl Fischer titration for water content analysis .

- Column artifacts : Use preparative TLC (silica gel GF254) to isolate minor impurities, as described for triazine derivatives in .

Advanced Question: How can contradictions in reported biological data be addressed?

Methodological Answer:

Case study from : A typographical error in a published synthesis protocol led to irreproducible antibacterial results. To mitigate such issues:

- Validate synthetic routes via independent replication.

- Compare spectral data across studies (e.g., vs. for NMR consistency).

- Use orthogonal assays (e.g., MIC vs. time-kill curves) to confirm bioactivity .

Advanced Question: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

- SwissADME : Predicts CYP450-mediated oxidation sites on the pyrazole ring.

- Meteor Nexus : Identifies potential glucuronidation of the methylpyridyl group.

Cross-validate with in vitro microsomal stability assays, as performed for morpholine derivatives in .

Advanced Question: How can scale-up challenges be addressed without compromising yield?

Methodological Answer:

- Flow chemistry : Adapt batch protocols (e.g., ) to continuous systems to reduce exothermic risks.

- Catalyst recycling : Immobilize copper catalysts on silica supports, as tested in for imidazo-pyridines .

- Green solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Advanced Question: What strategies are effective in resolving crystallinity issues for X-ray diffraction?

Methodological Answer:

- Co-crystallization : Add tartaric acid to induce crystal formation, as done for triazolopyrimidines in .

- Temperature gradients : Slowly cool ethanolic solutions from 60°C to 4°C to promote nucleation .

Advanced Question: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability tests : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS .

- Light exposure studies : Use ICH Q1B guidelines to assess photodegradation in UV/VIS chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.